molecular formula C17H22N4O5S B12153897 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-{4-[(4-formylpiperazin-1-yl)carbonyl]phenyl}urea

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-{4-[(4-formylpiperazin-1-yl)carbonyl]phenyl}urea

Cat. No.: B12153897
M. Wt: 394.4 g/mol
InChI Key: BHUFROGTCCRUSV-UHFFFAOYSA-N
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Description

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-{4-[(4-formylpiperazin-1-yl)carbonyl]phenyl}urea is a synthetic urea derivative featuring a tetrahydrothiophene sulfone (1,1-dioxidotetrahydrothiophen-3-yl) moiety and a formylpiperazine-substituted benzoyl group. The compound’s structure combines a sulfone ring (imparting metabolic stability and polarity) with a formylpiperazine-carbonylphenyl group (enhancing target binding and solubility).

Properties

Molecular Formula

C17H22N4O5S

Molecular Weight

394.4 g/mol

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-3-[4-(4-formylpiperazine-1-carbonyl)phenyl]urea

InChI

InChI=1S/C17H22N4O5S/c22-12-20-6-8-21(9-7-20)16(23)13-1-3-14(4-2-13)18-17(24)19-15-5-10-27(25,26)11-15/h1-4,12,15H,5-11H2,(H2,18,19,24)

InChI Key

BHUFROGTCCRUSV-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)NC2=CC=C(C=C2)C(=O)N3CCN(CC3)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-{4-[(4-formylpiperazin-1-yl)carbonyl]phenyl}urea typically involves multiple steps, starting with the preparation of the dioxidotetrahydrothiophen ring. This can be achieved through the oxidation of tetrahydrothiophene using oxidizing agents such as hydrogen peroxide or peracids. The formylpiperazinyl group is introduced through a formylation reaction, often using formic acid or formyl chloride. The final step involves the coupling of the formylpiperazinyl group with the phenylurea moiety under conditions that promote urea bond formation, such as the use of carbodiimides or other coupling reagents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-{4-[(4-formylpiperazin-1-yl)carbonyl]phenyl}urea can undergo various chemical reactions, including:

    Oxidation: The dioxidotetrahydrothiophen ring can be further oxidized to introduce additional oxygen functionalities.

    Reduction: The formyl group can be reduced to an alcohol or other reduced forms.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-{4-[(4-formylpiperazin-1-yl)carbonyl]phenyl}urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a biochemical probe or as a ligand for specific biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers or coatings, with specific functional properties.

Mechanism of Action

The mechanism of action of 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-{4-[(4-formylpiperazin-1-yl)carbonyl]phenyl}urea involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Structural Features Biological Activity (Reported) Synthesis Method Reference
Target compound Tetrahydrothiophene sulfone, formylpiperazine-carbonylphenyl urea Not reported in evidence Not detailed in evidence -
1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-{4-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]thio}phenyl urea Chloro-CF3-phenyl, pyridinylmethylthio group Kinase inhibition (IC50 ~50 nM) Nucleophilic substitution
1-(2-Oxaadamant-1-yl)-3-(1-(4-methyl-6-(methylamino)-1,3,5-triazin-2-yl)piperidin-4-yl)urea Oxaadamantane, triazinylpiperidine Antiviral activity Amine coupling with triazine chloride
1-[[4-[4-(Diphenylmethyl)piperazin-1-yl]carbonyl-1,3-thiazol-2-yl]methyl]-1-(2-methoxyethyl)-3-(4-methoxyphenyl)urea Thiazole-piperazine, diphenylmethyl, methoxyethyl Not reported Multi-step coupling
1-(2-(1H-Pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)urea Pyrrole-carbonylphenyl, 4-methoxyphenyl Not reported Carbamate intermediate synthesis

Key Observations :

  • Sulfone vs. Thioether/Sulfides : The target compound’s tetrahydrothiophene sulfone group enhances oxidative stability compared to thioether-containing analogues (e.g., the pyridinylmethylthio group in ), which are prone to metabolic oxidation .
  • Formylpiperazine vs. Other Piperazine Derivatives : The formyl group on piperazine introduces a reactive aldehyde, enabling conjugation or further derivatization, unlike inert substituents (e.g., diphenylmethyl in ).

Pharmacological and Physicochemical Properties

While pharmacological data for the target compound are absent in the provided evidence, inferences can be drawn from analogues:

  • Solubility : The formylpiperazine and sulfone groups likely improve aqueous solubility compared to lipophilic derivatives like the oxaadamantane-containing urea .
  • Metabolic Stability : Sulfones resist cytochrome P450-mediated oxidation better than thioethers, suggesting enhanced pharmacokinetics .
  • Target Selectivity : The combination of sulfone and formylpiperazine may confer selectivity toward sulfotransferases or kinases, as seen in related urea-based inhibitors .

Biological Activity

The compound 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-{4-[(4-formylpiperazin-1-yl)carbonyl]phenyl}urea is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The structural composition of this compound includes a dioxidotetrahydrothiophene ring and a piperazine moiety, which are known to influence its biological interactions. The molecular formula is C18H19N3O4SC_{18}H_{19}N_{3}O_{4}S with a molecular weight of approximately 373.48 g/mol.

PropertyValue
Molecular FormulaC18H19N3O4S
Molecular Weight373.48 g/mol
IUPAC Name1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-{4-[(4-formylpiperazin-1-yl)carbonyl]phenyl}urea

Mechanisms of Biological Activity

Research indicates that compounds containing the dioxidotetrahydrothiophene structure exhibit various biological activities, including:

1. Antimicrobial Activity
Compounds with similar structures have been evaluated for their antimicrobial properties. For instance, derivatives featuring the tetrahydrothiophene moiety have shown moderate antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

2. Anti-inflammatory Effects
Studies have demonstrated that urea derivatives can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases. Compounds structurally related to this compound have exhibited IC50 values in the low micromolar range against inflammatory mediators .

3. Enzyme Inhibition
The compound may act as an inhibitor for various enzymes involved in metabolic pathways, such as indoleamine 2,3-dioxygenase (IDO1), which is significant in cancer immunotherapy . The presence of the piperazine group enhances binding affinity to target enzymes, potentially improving therapeutic efficacy.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

Case Study 1: Antimicrobial Evaluation
A series of urea derivatives were synthesized and tested for their antibacterial properties. The results indicated that modifications to the urea structure significantly influenced activity levels. Compounds with a tetrahydrothiophene component showed promising results against common pathogens .

Case Study 2: Anti-inflammatory Activity Assessment
In vivo studies demonstrated that certain derivatives effectively reduced inflammation in animal models of induced peritonitis. The most active compounds significantly decreased leukocyte infiltration at doses as low as 100 mg/kg .

Case Study 3: Enzyme Inhibition Studies
Research focused on IDO1 inhibitors revealed that specific structural features, including the dioxidotetrahydrothiophene and piperazine groups, contributed to enhanced inhibitory activity. Compounds were evaluated against established inhibitors like epacadostat, showing comparable or improved efficacy .

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